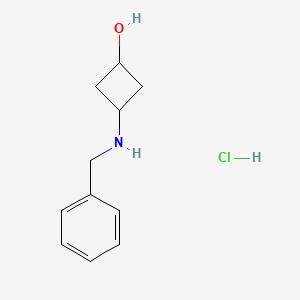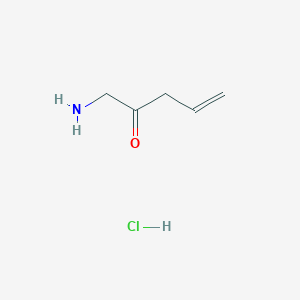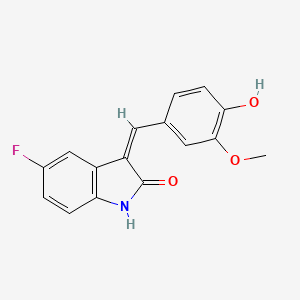
N,4,4-Trimethyl-1-pentanamine hydrochloride
Übersicht
Beschreibung
N,4,4-Trimethyl-1-pentanamine hydrochloride: is a chemical compound belonging to the class of organic compounds known as amines. It is characterized by its molecular structure, which includes a pentane backbone with a nitrogen atom attached, along with three methyl groups at specific positions on the carbon chain. This compound is often used in various scientific and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of corresponding ketones or aldehydes. For instance, reacting 4,4,4-trimethyl-2-pentanone with ammonia in the presence of a reducing agent like sodium cyanoborohydride can yield N,4,4-trimethyl-1-pentanamine.
N-Alkylation: Another method is the N-alkylation of 4,4,4-trimethyl-1-pentanamine with appropriate alkyl halides under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of reducing agents and reaction conditions is tailored to minimize by-products and ensure the purity of the final product.
Types of Reactions:
Oxidation: N,4,4-trimethyl-1-pentanamine can undergo oxidation to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or functionalized amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,4,4-trimethyl-1-pentanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism by which N,4,4-trimethyl-1-pentanamine hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
2-Pentanamine: Similar structure but lacks the additional methyl groups.
N-Methyl-1-pentanamine: Similar backbone but different placement of the methyl group.
N-Ethyl-1-pentanamine: Similar backbone with an ethyl group instead of a methyl group.
Uniqueness: N,4,4-trimethyl-1-pentanamine hydrochloride is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
N,4,4-trimethylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-8(2,3)6-5-7-9-4;/h9H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXJSRNZLSCFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Diazaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B1486222.png)


![tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate](/img/structure/B1486228.png)
![Methyl 3-amino-5-nitro-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486229.png)


![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)



![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)
